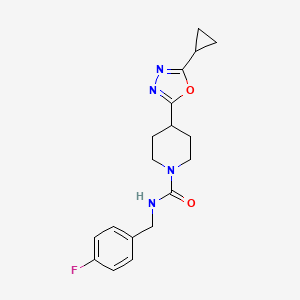

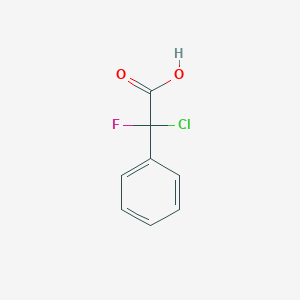

2-Chloro-2-fluoro-2-phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

A detailed first-principles study compared the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including 2-Chloro-2-fluoro-2-phenylacetic acid. This comparative study, utilizing various descriptors like Fukui functions, local softness, and electrophilicity, along with global descriptors such as electronegativity and hardness, aimed to understand the molecule's structural properties and reactivity. The vibrational spectra of the chloro- and bromo-substituted molecules were calculated and compared, providing insight into the molecule's theoretical and experimental vibrational characteristics (Srivastava et al., 2015).

Chiral Derivatizing Agent

2-Fluoro-2-phenylacetic acid, a related compound, has been synthesized and used as a chiral derivatizing agent, demonstrating its utility in measuring the enantiomeric excess of secondary alcohols and primary amines through 19F NMR spectra. This application highlights the compound's role in stereochemical analysis, allowing for the determination of configurational properties from chemical shifts measurements, providing a foundation for the understanding and application of this compound in chiral analysis (Hamman, Béguin, & Arnaud, 1991).

Analytical Applications

The compound has been explored for its analytical applications, particularly in the context of fluorescent indicators and photophysical studies. For instance, research into water-soluble cruciform fluorophores carrying aniline-N, N-bisacetic acid and related structures has demonstrated the influence of the attachment of carboxylate units on photophysics and sensory responses. These studies, while not directly involving this compound, provide insight into how similar compounds can be utilized in the development of fluorescent indicators and sensors for metal ions and other analytical purposes (Tolosa, Zucchero, & Bunz, 2008).

Synthetic Utility

The compound's synthetic utility has been highlighted in studies focusing on the decarboxylation of aromatic haloformates, offering a new access to chloro- and fluoroaromatics. This research underscores the methodological advancements in synthetic chemistry, providing efficient routes to various aromatic compounds, including those related to this compound. The ability to synthesize fluoroaromatic compounds through a sequential fluorination/decarboxylation process demonstrates the compound's relevance in synthetic organic chemistry (Lui, Marhold, & Rock, 1998).

Propiedades

IUPAC Name |

2-chloro-2-fluoro-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEUVZKIKMCNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(cyclopropylcarbonyl)oxy]amine](/img/structure/B2698607.png)

![2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2698617.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2698620.png)

![1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane](/img/structure/B2698626.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2698627.png)